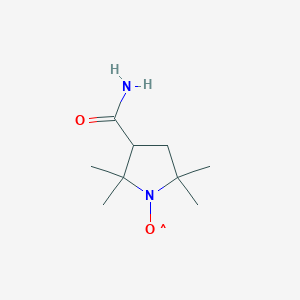

1-吡咯烷氧基,3-(氨基羰基)-2,2,5,5-四甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

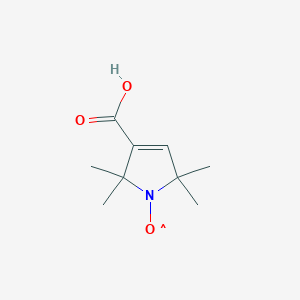

3-carbamoyl-PROXYL is a member of aminoxyls and a pyrrolidinecarboxamide. It is functionally related to a PROXYL.

科学研究应用

生物物理学和生物医学研究中的分子探针和标记

稳定的自由基,如“1-吡咯烷氧基,3-(氨基羰基)-2,2,5,5-四甲基-”被广泛用作分子探针和标记,应用于磁共振波谱学和成像的各种生物物理学和生物医学研究 . 这些自由基,特别是吡咯烷系列的空间屏蔽的氮氧自由基,在生物系统中表现出最高的稳定性 .

自由基的合成

该化合物用于自由基的合成。 通过使用不影响自由价的反应,合成了许多取代的3-吡咯啉-1-氧基和1-吡咯烷氧基自由基 .

EPR 光谱学和成像在生物物理学和结构生物学中的应用

氮氧自旋标记,包括“1-吡咯烷氧基,3-(氨基羰基)-2,2,5,5-四甲基-”在EPR 光谱学和成像在生物物理学和结构生物学中的应用中发挥着重要作用。 它们提供了有关生物分子结构和动力学以及它们相互作用机制的有用信息 .

活细胞内的研究

EPR 技术的现代成就使得活细胞内的结构研究成为可能 . “1-吡咯烷氧基,3-(氨基羰基)-2,2,5,5-四甲基-”的使用可以为这些研究做出贡献。

活组织中生化过程的可视化

该化合物可用于活组织中生化过程的可视化 . 这在生物医学研究中尤其有用。

抗还原自旋标记和探针

该化合物可用于制备吡咯烷系列的抗还原自旋标记和探针 . 制备了这些标记和探针,并研究了这些自由基在抗坏血酸溶液、小鼠血液和组织匀浆中的还原情况 .

作用机制

Target of Action

Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .

Mode of Action

It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .

Biochemical Pathways

Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .

Pharmacokinetics

The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .

Action Environment

Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .

属性

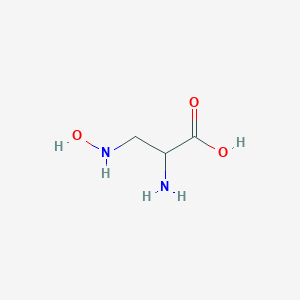

| { "Design of the Synthesis Pathway": "The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product.", "Starting Materials": [ "2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO)", "Acetic anhydride", "Ammonium bicarbonate", "Methanol", "Sodium borohydride", "Dimethylformamide (DMF)", "Triethylamine", "Acetic acid", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Synthesis of N-(TEMPO) acetylacetamide\n- TEMPO and acetic anhydride are combined in methanol and stirred for 24 hours at room temperature\n- The resulting solid is filtered and washed with methanol to yield N-(TEMPO) acetylacetamide", "Step 2: Synthesis of N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine\n- Ammonium bicarbonate is added to N-(TEMPO) acetylacetamide in DMF\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with DMF to yield N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine", "Step 3: Synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- Sodium borohydride is added to N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine in methanol\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with methanol to yield 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-", "Step 4: Purification of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- The crude product is dissolved in acetic acid and heated to reflux for 2 hours\n- Methanesulfonic acid is added dropwise to the mixture until the pH reaches 2\n- The resulting solid is filtered and washed with water to yield the purified product" ] } | |

CAS 编号 |

4399-80-8 |

分子式 |

C9H17N2O2 |

分子量 |

185.24 g/mol |

InChI |

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |

InChI 键 |

XNNPAWRINYCIHL-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

规范 SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

| 4399-80-8 55805-96-4 |

|

同义词 |

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

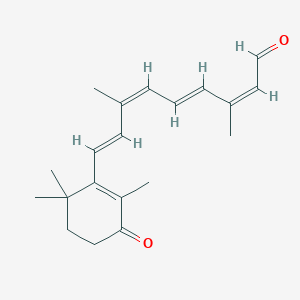

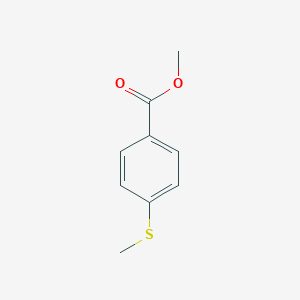

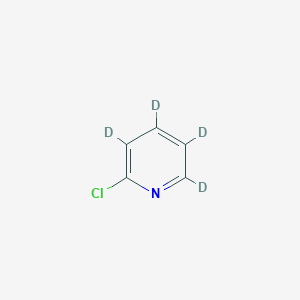

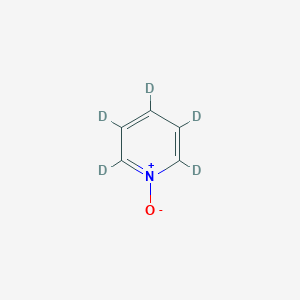

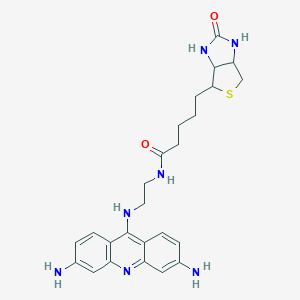

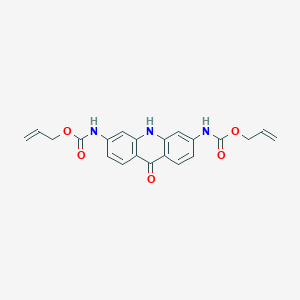

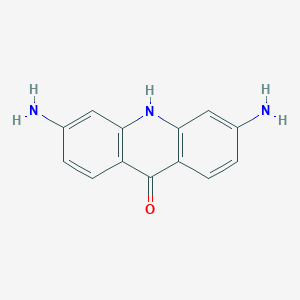

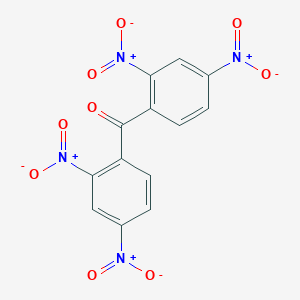

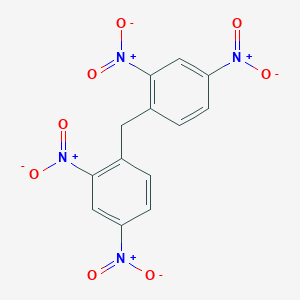

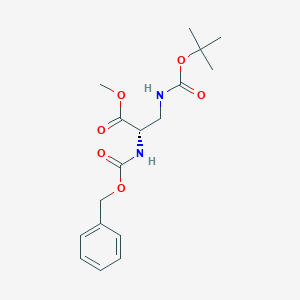

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。